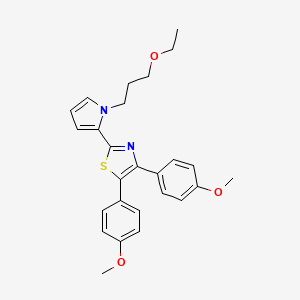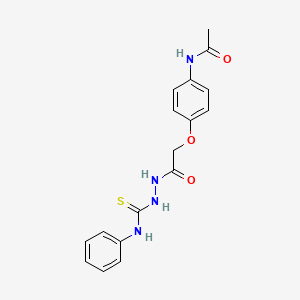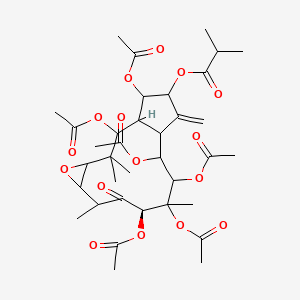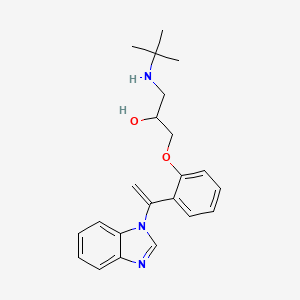
Aluminum laurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum laurate is a metal-organic compound with the chemical formula C₃₆H₆₉AlO₆ . It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically lauric acid. This compound is commonly used as an anticaking agent, free-flow agent, and emulsifier .
準備方法
Synthetic Routes and Reaction Conditions: Aluminum laurate can be synthesized by reacting aluminum chloride with sodium laurate or potassium laurate . The reaction typically involves dissolving aluminum chloride in anhydrous ether and then adding sodium laurate or potassium laurate. The mixture is stirred until homogeneous, and distilled water is added slowly to precipitate this compound . The precipitate is then filtered, washed, and dried.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, filtering, and drying helps in maintaining consistency and efficiency.
化学反応の分析
Types of Reactions: Aluminum laurate undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form aluminum oxide and other by-products.
Substitution: It can participate in substitution reactions where the laurate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Substitution: Involves reagents like halogens or other nucleophiles under controlled conditions.
Major Products:
Oxidation: Produces aluminum oxide and other oxidized derivatives.
Substitution: Results in the formation of new compounds with different functional groups replacing the laurate group.
科学的研究の応用
Aluminum laurate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Medicine: Explored for its role in enhancing the bioavailability of certain drugs.
作用機序
The mechanism of action of aluminum laurate involves its ability to interact with other molecules through its metal and fatty acid components. It can form complexes with various substrates, enhancing their solubility and stability. The molecular targets and pathways include interactions with lipid bilayers, which can alter membrane fluidity and permeability .
類似化合物との比較
Aluminum stearate: Another metallic soap derived from stearic acid.
Aluminum palmitate: Derived from palmitic acid.
Aluminum myristate: Derived from myristic acid.
Comparison:
This compound stands out for its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
7230-93-5 |
|---|---|
分子式 |
C36H69AlO6 |
分子量 |
624.9 g/mol |
IUPAC名 |
aluminum;dodecanoate |
InChI |
InChI=1S/3C12H24O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3 |
InChIキー |
KMJRBSYFFVNPPK-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)





